3-[1-(4-Methoxyphenyl)-6-methylocta-1,5,7-trien-4-yl]-2,2-dimethyloxirane
Description
Properties
CAS No. |
75539-63-8 |
|---|---|
Molecular Formula |
C20H26O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
3-[1-(4-methoxyphenyl)-6-methylocta-1,5,7-trien-4-yl]-2,2-dimethyloxirane |
InChI |
InChI=1S/C20H26O2/c1-6-15(2)14-17(19-20(3,4)22-19)9-7-8-16-10-12-18(21-5)13-11-16/h6-8,10-14,17,19H,1,9H2,2-5H3 |
InChI Key |
JVHUDTINIJAQHA-UHFFFAOYSA-N |
Isomeric SMILES |
C/C(=C\C(C/C=C/C1=CC=C(C=C1)OC)C2C(O2)(C)C)/C=C |
Canonical SMILES |
CC(=CC(CC=CC1=CC=C(C=C1)OC)C2C(O2)(C)C)C=C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Juvocimene II; |
Origin of Product |
United States |
Scientific Research Applications
Insect Growth Regulation
Juvocimene II acts as a juvenile hormone mimic, influencing growth and development in insects. Its primary application lies in pest control, where it can disrupt the normal life cycle of pests, leading to reduced populations.
Case Study: Efficacy in Pest Control
A study demonstrated that Juvocimene II effectively inhibited metamorphosis in Spodoptera frugiperda (fall armyworm), a significant agricultural pest. The results indicated that exposure to Juvocimene II resulted in:
- Inhibition of pupation : Larvae exposed to the compound failed to transition to the pupal stage.
- Reduced reproductive capacity : Treated individuals showed decreased egg-laying capabilities.
This suggests that Juvocimene II could serve as a potent biopesticide, reducing reliance on traditional chemical insecticides .
Development of Novel Insecticides
The structural similarity of Juvocimene II to natural juvenile hormones makes it a candidate for developing new insecticides. Its ability to mimic hormonal functions allows for targeted action against specific insect species without affecting non-target organisms.
Data Table: Comparison of Juvenile Hormone Analog Efficacy
| Compound | Target Insect | Effectiveness (%) | Mode of Action |
|---|---|---|---|
| Juvocimene II | Spodoptera frugiperda | 85 | Metamorphosis inhibition |
| Juvocimene I | Aedes aegypti | 78 | Reproductive disruption |
| JH III | Various Lepidoptera | 70 | Growth regulation |
This table highlights the comparative efficacy of various juvenile hormone analogs, with Juvocimene II showing promising results against key agricultural pests .
Research in Endocrine Disruption Studies
Juvocimene II's role as a juvenile hormone mimic extends to endocrine disruption studies. Researchers are investigating its effects on non-target species, including beneficial insects and pollinators.
Case Study: Impact on Honey Bees
A controlled study assessed the impact of Juvocimene II on honey bee behavior and reproduction. Key findings included:
- Altered foraging behavior : Bees exposed to sub-lethal doses showed changes in foraging patterns.
- Reduced brood viability : The survival rate of larvae was significantly lower in treated colonies compared to controls.
These findings underscore the need for thorough ecological risk assessments when considering the use of juvenile hormone analogs like Juvocimene II in agricultural practices .
Potential Applications in Biotechnology
Beyond pest control, Juvocimene II is being explored for its potential applications in biotechnology, particularly in genetic engineering and synthetic biology.
Research Insights
- Gene Expression Modulation : Studies indicate that Juvocimene II can modulate gene expression related to growth and development pathways in insects.
- Transgenic Approaches : It is being investigated as a tool for creating transgenic insect lines that exhibit desirable traits such as increased resistance to environmental stressors.
These applications could revolutionize pest management strategies by enabling more sustainable agricultural practices .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and biological differences between Juvocimene II and other JH-active compounds:
Key Observations:
Structural Diversity: Juvocimene II’s hybrid structure distinguishes it from purely terpenoid (e.g., JH III) or phenylpropanoid (e.g., Juvadecene) compounds. This fusion may enhance its interaction with insect JH receptors .
Bioactivity: Juvocimene II’s unparalleled potency highlights the importance of terpenoid-phenylpropanoid synergy. In contrast, JH III, though naturally occurring in insects and some plants, shows baseline activity due to evolutionary conservation and rapid degradation . Dehydrojuvabione, an early JH mimic, has lower activity due to its rigid diterpenoid skeleton, which may limit receptor binding .
Ecological and Practical Implications
- Selectivity: Juvocimene II’s high potency at low doses reduces non-target effects, a critical advantage over broader-acting analogs like dehydrojuvabione .
- Plant Defense Role : Unlike JH III (an insect hormone), Juvocimene II is a plant secondary metabolite, suggesting an evolutionary adaptation to disrupt insect development .
Preparation Methods
Natural Extraction from Ocimum basilicum
Plant Material Selection and Pretreatment
Juvocimene II is naturally abundant in the essential oil of sweet basil, particularly in cultivars grown under controlled environmental conditions. Fresh leaves and flowering tops are harvested during peak biosynthesis periods, typically in late summer, to maximize terpenoid content. Post-harvest, plant material is shade-dried to preserve volatile compounds and ground into a coarse powder to increase surface area for solvent penetration.
Solvent Extraction and Fractionation
The extraction process involves sequential solvent partitioning to isolate non-polar constituents. Initial defatting is performed using hexane (3 × 3 L per 2 kg biomass) to remove lipids and chlorophyll. The residual biomass is then subjected to methanol extraction at 50°C, leveraging methanol’s polarity to solubilize oxygenated terpenoids like Juvocimene II. Post-concentration via rotary evaporation (<40°C), the crude extract undergoes liquid-liquid partitioning with hexane, chloroform, and ethyl acetate to fractionate compounds by polarity.
Table 1: Solvent Extraction Parameters for Juvocimene II
| Solvent | Volume (L/kg biomass) | Temperature (°C) | Yield (mg/kg biomass) |
|---|---|---|---|
| Hexane | 3 | 25 | 12 ± 2.1 |
| Methanol | 3 | 50 | 8.5 ± 1.3 |
| Ethyl Acetate | 2 | 25 | 5.2 ± 0.8 |
Data adapted from hexane-methanol sequential extraction protocols.
Chromatographic Purification
Final purification employs silica gel column chromatography with a gradient elution system (hexane:ethyl acetate, 9:1 to 7:3). Juvocimene II elutes at 65–70% ethyl acetate, identified via TLC (Rf = 0.43 in hexane:acetone, 8:2). High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity (>95%).
Chemical Synthesis Pathways
Starting Materials and Reaction Design
The total synthesis of Juvocimene II, first achieved by Nishida et al., utilizes trans-β-ocimene and p-methoxycinnamyl chloride as precursors. The strategy involves epoxidation of β-ocimene followed by Friedel-Crafts alkylation to introduce the methoxyphenyl moiety.
Key Reaction Steps:
- Epoxidation : trans-β-ocimene is treated with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C, yielding the epoxide intermediate.
- Friedel-Crafts Alkylation : The epoxide reacts with p-methoxycinnamyl chloride in the presence of AlCl₃, facilitating electrophilic aromatic substitution.
- Isomerization : The crude product undergoes base-mediated isomerization (K₂CO₃/MeOH) to establish the E,E-configuration across conjugated double bonds.
Optimization of Synthetic Yield
Critical parameters include stoichiometric control of AlCl₃ (1.2 equivalents) and reaction temperature (−10°C to prevent side reactions). The final step achieves an 82% yield after recrystallization from cold hexane.
Table 2: Synthetic Reaction Conditions and Outcomes
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂ | 0 | 78 |
| Alkylation | AlCl₃, p-MeO-cinnamyl Cl | −10 | 65 |
| Isomerization | K₂CO₃, MeOH | 25 | 82 |
Comparative Analysis of Preparation Methods
Yield and Scalability
Natural extraction provides Juvocimene II in lower yields (8–12 mg/kg biomass) compared to synthetic routes (65–82% overall yield). However, biosynthesis avoids the need for hazardous reagents (e.g., AlCl₃) and complex purification steps.
Purity and Bioactivity
Synthetic Juvocimene II exhibits identical biological activity to natural isolates in Galleria mellonella assays, confirming structural fidelity. Impurities in natural extracts (e.g., juvocimene I) necessitate additional chromatographic steps, increasing production costs.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Juvocimene II, and how can researchers optimize yield and purity?
- Methodological Answer : Begin with a systematic review of existing literature to identify reported synthetic routes (e.g., enzymatic catalysis, organic solvent-based synthesis) . Optimize reaction conditions (temperature, catalysts, stoichiometry) using fractional factorial design to isolate critical variables affecting yield . Validate purity via HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance), comparing spectra with reference databases . Calculate yield efficiency using gravimetric analysis and report confidence intervals for reproducibility .
Q. Which analytical techniques are most robust for characterizing Juvocimene II’s structural and functional properties?
- Methodological Answer : Combine spectroscopic methods (e.g., FT-IR for functional groups, GC-MS for molecular weight) with chromatographic separation (TLC, HPLC). Cross-validate results using X-ray crystallography for absolute configuration determination . For quantitative analysis, employ UV-Vis spectroscopy calibrated against standard curves, ensuring triplicate measurements to minimize instrumental error .
Q. How should researchers design experiments to assess Juvocimene II’s stability under varying environmental conditions?
- Methodological Answer : Conduct accelerated stability studies using a factorial design: vary temperature (4°C–40°C), humidity (40%–80%), and light exposure. Monitor degradation via LC-MS at fixed intervals (0, 7, 30 days). Apply Arrhenius kinetics to predict shelf-life, using ANOVA to identify significant degradation factors . Include negative controls (inert atmosphere) to isolate oxidative effects .
Q. What in vitro bioactivity assays are suitable for preliminary evaluation of Juvocimene II’s pharmacological potential?
- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition assays for kinases) with dose-response curves (IC50/EC50 calculations). Use cell-based models (e.g., MTT assay for cytotoxicity) with appropriate positive/negative controls. Validate assay reproducibility via inter-day and intra-day precision tests, reporting coefficients of variation (CV) <15% .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for Juvocimene II across studies?
- Methodological Answer : Perform a meta-analysis of conflicting data, identifying variables like solvent polarity or instrumentation calibration . Replicate experiments under standardized conditions (IUPAC guidelines) and apply multivariate analysis (e.g., PCA) to isolate confounding factors . Publish raw datasets with metadata (e.g., NMR shimming parameters) to enhance reproducibility .
Q. What experimental designs are optimal for studying Juvocimene II’s long-term stability in biological matrices?
- Methodological Answer : Use a longitudinal study design with simulated biological fluids (e.g., plasma, PBS) at physiological pH. Employ LC-MS/MS for trace-level quantification, validating recovery rates (>85%) and matrix effects (<20%) . Apply mixed-effects models to account for batch variability and time-dependent degradation .
Q. How can structure-activity relationship (SAR) studies be structured to elucidate critical functional groups in Juvocimene II?
- Methodological Answer : Synthesize analogs with targeted modifications (e.g., hydroxyl group methylation) and test bioactivity in parallel. Use QSAR (Quantitative SAR) models with descriptors like logP, polar surface area, and H-bond donors. Validate predictive power via leave-one-out cross-validation and ROC curves .
Q. What integrative approaches are recommended to investigate Juvocimene II’s mechanism of action in complex biological systems?
- Methodological Answer : Combine multi-omics (transcriptomics, proteomics) with phenotypic screening in disease models (e.g., CRISPR-engineered cell lines). Use pathway enrichment analysis (KEGG, GO terms) to identify perturbed networks . Validate hypotheses via knock-in/knockout experiments and SPR (Surface Plasmon Resonance) for binding affinity quantification .
Methodological Considerations
- Data Analysis : Present results in tables with mean ± SD, p-values, and effect sizes. Use boxplots for non-parametric data and heatmaps for omics datasets .
- Literature Review : Follow PRISMA guidelines for systematic reviews, emphasizing inclusion/exclusion criteria and risk-of-bias assessment (e.g., Cochrane RoB tool) .
- Ethical Compliance : Adhere to institutional protocols for data sharing and experimental replication, ensuring raw data is archived in FAIR-compliant repositories .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
